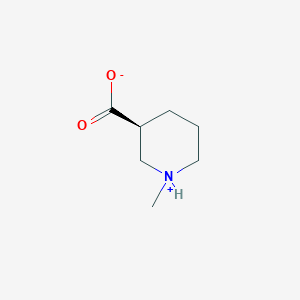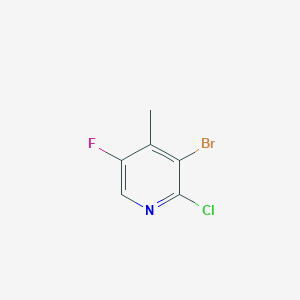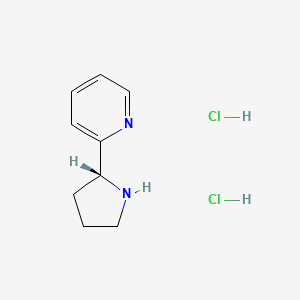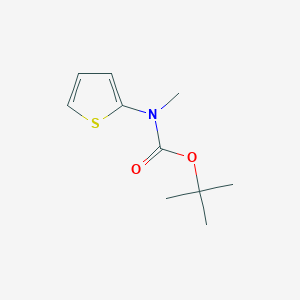
Cinnamimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnamimidamide hydrochloride is a chemical compound that has garnered significant interest due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cinnamimidamide hydrochloride typically involves the reaction of cinnamaldehyde with an appropriate amidine under acidic conditions. One common method involves the use of hydrochloric acid as a catalyst to facilitate the reaction. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often employs continuous-flow microreactors to enhance efficiency and yield. This method allows for precise control of reaction parameters, such as temperature and substrate concentration, leading to higher conversion rates and product purity .
Análisis De Reacciones Químicas
Types of Reactions
Cinnamimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Cinnamimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has shown its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the production of polymers and other industrial materials due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of cinnamimidamide hydrochloride involves its interaction with specific molecular targets and pathways. It primarily operates by inhibiting the NF-κB pathway and modulating pro-inflammatory mediators. Additionally, it disrupts bacterial cells and induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Cinnamaldehyde: A precursor in the synthesis of cinnamimidamide hydrochloride, known for its antimicrobial and antifungal properties.
Cinnamamide: Similar in structure but differs in its reactivity and applications.
Cinnamic acid: Another related compound with various pharmacological activities.
Uniqueness
This compound stands out due to its unique combination of reactivity and stability, making it suitable for a wide range of applications in both scientific research and industrial production.
Propiedades
IUPAC Name |
(E)-3-phenylprop-2-enimidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H3,10,11);1H/b7-6+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIRTJVRBRTVKN-UHDJGPCESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35112-42-6 |
Source


|
| Record name | 2-Propenimidamide, 3-phenyl-, monohydrochloride, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35112-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B7981492.png)






